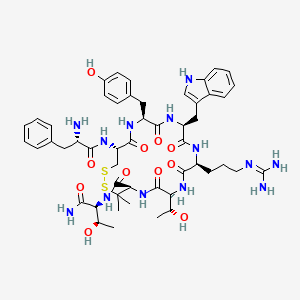

![molecular formula C23H21NO3 B10773631 (2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)

(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre hohe thermische Stabilität, exzellente elektronische Eigenschaften und ihre Fähigkeit, Nanostrukturen zu bilden, was sie zu einem vielversprechenden Material für die Verwendung in Photokathoden für die Wasserreduktion und andere fortschrittliche Anwendungen macht .

Vorbereitungsmethoden

Poly(1,3,5-Triethinylbenzol) kann durch die kupferoberflächenvermittelte Glaser-Polykondensationsmethode synthetisiert werden. Diese Methode umfasst die Polymerisation von 1,3,5-Triethinylbenzol-Monomeren auf einem Kupfersubstrat, was zur Bildung von Poly(1,3,5-Triethinylbenzol)-Nanofasern führt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines Kupferkatalysators, eines organischen Lösungsmittels und die Kontrolle von Temperatur und Druck, um die erfolgreiche Bildung des Polymers zu gewährleisten .

In industriellen Umgebungen kann die Produktion von Poly(1,3,5-Triethinylbenzol) großtechnische Polymerisationsprozesse mit optimierten Reaktionsbedingungen umfassen, um hohe Ausbeuten und eine gleichbleibende Produktqualität zu erzielen. Der Einsatz fortschrittlicher Techniken wie Elektropolymerisation und Schicht-für-Schicht-Vernetzung kann die Eigenschaften und die Leistung des resultierenden Polymers weiter verbessern .

Analyse Chemischer Reaktionen

Poly(1,3,5-Triethinylbenzol) durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Eine bemerkenswerte Reaktion ist die Thiol-Yne-Klick-Reaktion, bei der Thiolgruppen an die Dreifachbindungen im Polymer addiert werden. Diese Reaktion wird häufig bei der photoelektrochemischen Detektion von Mehr-Sulfhydrylverbindungen verwendet, wobei das Polymer als Sensibilisator für die Photokathode fungiert .

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Thiolverbindungen, Oxidationsmittel und Reduktionsmittel. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur, einen kontrollierten Druck und das Vorhandensein eines Katalysators, um die gewünschten chemischen Umwandlungen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind funktionalisierte Poly(1,3,5-Triethinylbenzol)-Derivate mit verbesserten Eigenschaften und Funktionalitäten .

Wissenschaftliche Forschungsanwendungen

Poly(1,3,5-Triethinylbenzol) hat aufgrund seiner einzigartigen Eigenschaften eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Photokathodenmaterial für die Wasserreduktion eingesetzt, wo es eine hervorragende Leistung bei Solar-zu-Chemie-Umwandlungsprozessen zeigt . In der Biologie wird das Polymer zur Entwicklung von Biosensoren für die Detektion von Mehr-Sulfhydrylverbindungen eingesetzt, wobei seine hohe Empfindlichkeit und Selektivität genutzt werden .

In der Medizin wird Poly(1,3,5-Triethinylbenzol) für seine potenzielle Verwendung in Medikamentenfreisetzungssystemen und als Bestandteil in biokompatiblen Materialien untersucht. Seine Fähigkeit, Nanostrukturen zu bilden und mit biologischen Molekülen zu interagieren, macht es zu einem vielversprechenden Kandidaten für verschiedene biomedizinische Anwendungen . In der Industrie wird das Polymer bei der Herstellung von Hybrid-Solarzellen eingesetzt, wo es die Leistung und Stabilität der Geräte verbessert .

Wirkmechanismus

Der Wirkmechanismus von Poly(1,3,5-Triethinylbenzol) umfasst seine Wechselwirkung mit Licht und anderen Molekülen, um verschiedene chemische Reaktionen zu ermöglichen. Die konjugierte Struktur des Polymers ermöglicht es ihm, Licht zu absorbieren und Elektron-Loch-Paare zu erzeugen, die dann an Redoxreaktionen teilnehmen können. In photoelektrochemischen Anwendungen wirkt das Polymer als Sensibilisator und verbessert die Effizienz der Photokathode durch die Verbesserung des Ladungstransfers und die Reduzierung von Rekombinationsverlusten .

Die molekularen Zielstrukturen und Pfade, die an der Wirkung des Polymers beteiligt sind, umfassen die Wechselwirkung mit Thiolgruppen bei Thiol-Yne-Klick-Reaktionen und die Erzeugung von reaktiven Sauerstoffspezies bei Oxidationsreaktionen. Diese Wechselwirkungen ermöglichen es dem Polymer, seine Funktionen in verschiedenen Anwendungen auszuführen, von der Biosensorik bis zur Solarstromumwandlung .

Wissenschaftliche Forschungsanwendungen

Poly(1,3,5-triethynylbenzene) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocathode material for water reduction, where it exhibits excellent performance in solar-to-chemical conversion processes . In biology, the polymer is employed in the development of biosensors for detecting multi-sulfhydryl compounds, leveraging its high sensitivity and selectivity .

In medicine, poly(1,3,5-triethynylbenzene) is explored for its potential use in drug delivery systems and as a component in bio-compatible materials. Its ability to form nanostructures and interact with biological molecules makes it a promising candidate for various biomedical applications . In industry, the polymer is utilized in the fabrication of hybrid solar cells, where it enhances the performance and stability of the devices .

Wirkmechanismus

The mechanism of action of poly(1,3,5-triethynylbenzene) involves its interaction with light and other molecules to facilitate various chemical reactions. The polymer’s conjugated structure allows it to absorb light and generate electron-hole pairs, which can then participate in redox reactions. In photoelectrochemical applications, the polymer acts as a sensitizer, enhancing the efficiency of the photocathode by improving charge transfer and reducing recombination losses .

The molecular targets and pathways involved in the polymer’s action include the interaction with thiol groups in thiol-yne click reactions and the generation of reactive oxygen species in oxidation reactions. These interactions enable the polymer to perform its functions in various applications, from biosensing to solar energy conversion .

Vergleich Mit ähnlichen Verbindungen

Poly(1,3,5-Triethinylbenzol) kann mit anderen konjugierten Polymeren wie Poly(Thiophen), Poly(p-Phenylen) und Poly(Acetylen) verglichen werden. Während diese Polymere einige Gemeinsamkeiten in ihren konjugierten Strukturen und elektronischen Eigenschaften aufweisen, sticht Poly(1,3,5-Triethinylbenzol) durch seine einzigartige Fähigkeit, Nanofasern zu bilden, und seine hohe thermische Stabilität hervor .

Poly(Thiophen): Bekannt für seine exzellenten elektronischen Eigenschaften und seine Verarbeitbarkeit, jedoch fehlt ihm die hohe thermische Stabilität von Poly(1,3,5-Triethinylbenzol).

Poly(p-Phenylen): Zeigt gute thermische Stabilität und elektronische Eigenschaften, bildet aber nicht so effektiv Nanostrukturen wie Poly(1,3,5-Triethinylbenzol).

Poly(Acetylen): Besitzt eine hohe elektrische Leitfähigkeit, ist aber weniger stabil und schwieriger zu verarbeiten als Poly(1,3,5-Triethinylbenzol).

Die einzigartige Kombination von Eigenschaften in Poly(1,3,5-Triethinylbenzol) macht es zu einem vielseitigen und wertvollen Material für eine Vielzahl von Anwendungen .

Eigenschaften

Molekularformel |

C23H21NO3 |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

(2R)-N-(4-benzoylphenyl)-2-(4-methylphenoxy)propanamide |

InChI |

InChI=1S/C23H21NO3/c1-16-8-14-21(15-9-16)27-17(2)23(26)24-20-12-10-19(11-13-20)22(25)18-6-4-3-5-7-18/h3-15,17H,1-2H3,(H,24,26)/t17-/m1/s1 |

InChI-Schlüssel |

XTAVVOHMWNRQKS-QGZVFWFLSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)O[C@H](C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

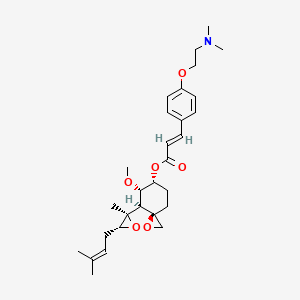

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)

![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)

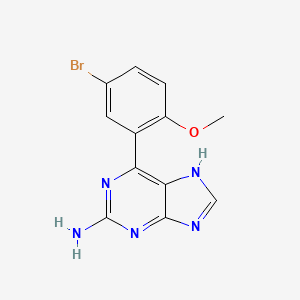

![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)

![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)

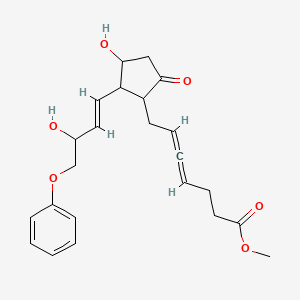

![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)

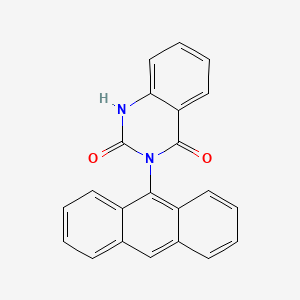

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)